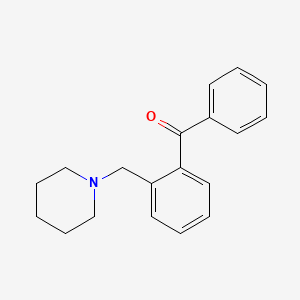

2-(Piperidinomethyl)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

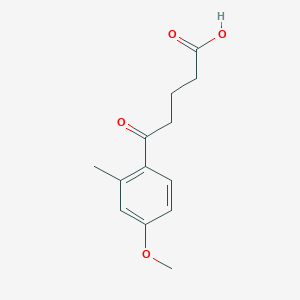

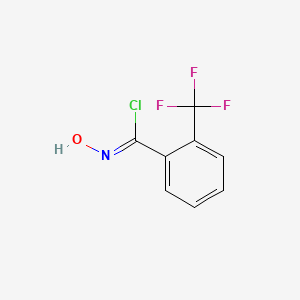

“2-(Piperidinomethyl)benzophenone” is a chemical compound with the molecular formula C19H21NO . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzophenone core with a piperidinomethyl group attached . The molecule contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 307.43 g/mol . It contains a total of 44 bonds, including 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .Wissenschaftliche Forschungsanwendungen

Photosensitization and Electron Transfer

Research by Kluge and Brede (1998) explored the quenching of the benzophenone triplet by sterically hindered amines, including piperidine derivatives. This study, conducted in various solvents, focused on the formation and decay of ion pairs, providing insights into the behavior of compounds related to 2-(Piperidinomethyl)benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

Influence on Stabilizers in Polypropylene

Allen, Gardette, and Lemaire (1981) investigated the effects of hindered piperidine compounds on the photo-stability of stabilizers like benzophenone in polypropylene. Their findings indicated that these piperidine compounds can significantly influence the photolytic stability of benzophenone-based stabilizers (Allen, Gardette, & Lemaire, 1981).

Migration from Packaging Materials to Food

Pastorelli et al. (2008) conducted a study on the migration of benzophenone from printed paperboard packages to food, considering different plastic films. This research is relevant for understanding the interaction and migration potential of compounds like this compound from packaging materials to food items (Pastorelli et al., 2008).

Photocatalytic Degradation Studies

Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) investigated the photocatalytic degradation of Benzophenone-3, a related compound, providing insights into the degradation pathways and environmental implications of benzophenone derivatives (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Application in Photoinitiators and Sensors

The study of benzophenone's use as a photoinitiator in UV-cured inks and its detection in packaging materials, as researched by Li et al. (2012), is pertinent to understanding the applications of this compound in related fields (Li et al., 2012).

Novel Additives in Polyethylene

Acosta et al. (1996) synthesized novel additives by substituting benzophenone, which provides a context for the potential use of this compound in enhancing the thermal and photo-oxidation resistance of polymers (Acosta et al., 1996).

Zukünftige Richtungen

Piperidine derivatives, such as “2-(Piperidinomethyl)benzophenone”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Eigenschaften

IUPAC Name |

phenyl-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWVFNHNCLBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517351 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745718-74-5 |

Source

|

| Record name | Phenyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)